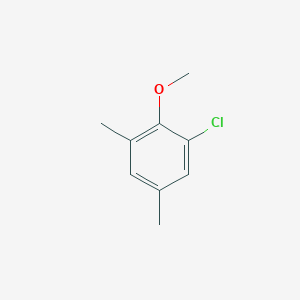

1-Chloro-2-methoxy-3,5-dimethylbenzene

CAS No.:

Cat. No.: VC18787963

Molecular Formula: C9H11ClO

Molecular Weight: 170.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11ClO |

|---|---|

| Molecular Weight | 170.63 g/mol |

| IUPAC Name | 1-chloro-2-methoxy-3,5-dimethylbenzene |

| Standard InChI | InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3 |

| Standard InChI Key | PMSHADOKRQYHRF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)OC)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-Chloro-2-methoxy-3,5-dimethylbenzene (CAS: 82477-66-5) has the molecular formula C₉H₁₁ClO and a molecular weight of 170.63 g/mol. The benzene ring is substituted at positions 1 (chlorine), 2 (methoxy), 3, and 5 (methyl groups), creating a sterically hindered and electronically diverse aromatic system. Its IUPAC name reflects this substitution pattern, while alternative designations include systematic and trade names depending on the context of use .

Spectroscopic and Computational Data

The compound’s structural confirmation relies on advanced analytical techniques:

-

NMR Spectroscopy: Proton environments are distinct, with methyl groups resonating near δ 2.3 ppm and methoxy protons at δ 3.8 ppm.

-

Mass Spectrometry: Predicted adducts include [M+H]⁺ at m/z 185.07277 and [M+Na]⁺ at m/z 207.05471, with collision cross-sections aiding in identification .

-

SMILES Notation: CC1=CC(=C(C(=C1)Cl)OC)C , encoding the precise arrangement of substituents.

Synthesis and Industrial Production

Electrophilic Aromatic Substitution

The primary synthesis route involves electrophilic chlorination of a pre-substituted toluene derivative. For example, 3,5-dimethylanisole may undergo chlorination using Cl₂ or SO₂Cl₂ in the presence of Lewis acids like FeCl₃. Reaction conditions (temperature: 40–60°C, time: 12–24 hrs) are critical to achieving regioselectivity at the para position relative to the methoxy group .

Nucleophilic Displacement

A patent-pending method (CN113511960A) describes the reaction of 1,3-dichloro-5-methylbenzene with sodium methoxide in dimethyl sulfoxide at 95°C for 15 hours, yielding 67% product . Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Dimethyl sulfoxide |

| Temperature | 95°C |

| Reaction Time | 15 hours |

| Yield | 67% |

This method avoids hazardous intermediates and improves scalability compared to traditional routes .

Physicochemical Properties

Thermodynamic Constants

Experimental data from multiple sources reveal the following properties :

| Property | Value |

|---|---|

| Boiling Point | 201.9±20.0°C (at 760 mmHg) |

| Melting Point | -3°C |

| Density | 1.1±0.1 g/cm³ |

| Vapor Pressure | 0.4±0.4 mmHg (25°C) |

| LogP (Partition Coeff.) | 3.42 |

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is miscible with organic solvents like dichloromethane and dimethylformamide . Stability under ambient conditions is high, though prolonged exposure to light or moisture may induce gradual decomposition.

Reactivity and Mechanistic Insights

Electrophilic Substitution

The methoxy group’s ortho/para-directing effect dominates reactivity, while methyl groups sterically hinder substitution at adjacent positions. Chlorine, a moderate deactivator, further influences regioselectivity. For instance, nitration favors the para position to the methoxy group, yielding 1-chloro-2-methoxy-3,5-dimethyl-4-nitrobenzene.

Nucleophilic Displacement

The chlorine atom can be replaced via SNAr (nucleophilic aromatic substitution) under harsh conditions (e.g., NH₃ at 150°C), though this is less common due to the compound’s stability.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s substituted aromatic core is a precursor to bioactive molecules, including:

-

Antimicrobial agents: Functionalization at the chlorine site introduces heterocyclic moieties with enhanced activity.

-

Anticancer drugs: Methoxy and methyl groups improve lipid solubility, aiding blood-brain barrier penetration.

Material Science

In polymer chemistry, it acts as a cross-linking agent for epoxy resins, enhancing thermal stability.

| Hazard | Precautionary Measure |

|---|---|

| Flammability | Store away from ignition sources |

| Skin Irritation | Use nitrile gloves |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume